4-(3-氯苯基)苯胺

描述

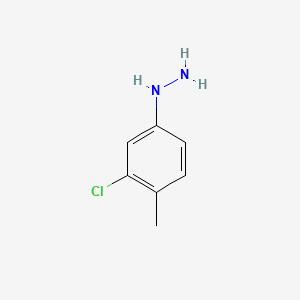

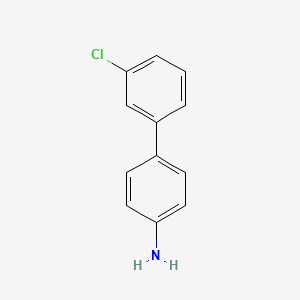

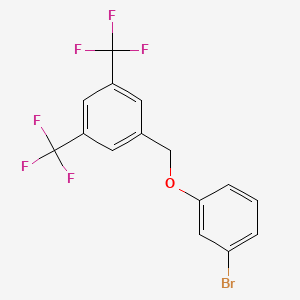

“4-(3-Chlorophenyl)aniline” is a chemical compound with the molecular weight of 203.67 . It is also known as 3-(3-chlorophenyl)aniline . The IUPAC name for this compound is 3’-chloro [1,1’-biphenyl]-3-amine .

Synthesis Analysis

The synthesis of anilines, including “4-(3-Chlorophenyl)aniline”, can be achieved through various methods . One common method involves direct nucleophilic substitution . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .

Molecular Structure Analysis

The molecular structure of “4-(3-Chlorophenyl)aniline” is characterized by a benzene ring fused with a pyridine moiety . The density functional theory (DFT) method is often used for geometry optimization and frequency calculations .

Physical and Chemical Properties Analysis

“4-(3-Chlorophenyl)aniline” is a powder with a melting point of 227-228°C .

科学研究应用

体内和体外肾毒性评估

已经对4-(3-氯苯基)苯胺及其衍生物在体内和体外的肾毒性潜力进行了研究。Rankin等人(1986)调查了苯胺及其单氯苯基衍生物对Fischer 344大鼠肾功能的影响。他们发现苯胺苯环上的氯取代增强了肾毒性潜力,特别是在2-取代的情况下(Rankin et al., 1986)。

氯苯酚的高级吸附剂

Xu等人(2021)利用苯胺调控合成了一种亚胺键连结的共价有机框架,用于从各种样品中吸附氯苯酚。该研究突出了该框架的优异吸附能力和在确定疏水芳香化合物(Xu et al., 2021)中的潜力。

聚氨酯阳离子聚合物的合成

Buruianǎ等人(2005)合成了新的o-羟基席夫碱,包括苯胺衍生物,用于制备具有荧光性质的聚合物薄膜。该研究探讨了水杨醛苯胺单元的光致变色机制及其在各个领域的潜在应用(Buruianǎ等人,2005)。

芳基4-硝基苯基碳酸酯的苯胺解作用

Castro等人(2005)研究了苯胺与芳基4-硝基苯基碳酸酯反应的动力学和机制。他们的研究提供了关于反应机制以及各种苯胺衍生物对这些过程的影响(Castro et al., 2005)的见解。

臭氧化酸性溶液中的矿化

Sauleda和Brillas(2001)研究了在酸性溶液中使用臭氧和催化剂对苯胺和4-氯苯酚进行矿化。他们提供了关于这些化合物降解过程的见解,指出了潜在的环境应用(Sauleda & Brillas, 2001)。

水污染物的伏安传感器

Keivani等人(2017)开发了一种使用苯胺衍生物分析水样中硫代硫酸盐、4-氯苯酚和亚硝酸盐的伏安传感器。该研究展示了基于苯胺的传感器在环境监测中的有效性(Keivani et al., 2017)。

光催化水处理

Sun等人(2005)报道了在可见光下使用TiO2光催化同时还原Cr(VI)和氧化4-氯苯酚的水处理过程。这项研究突显了基于苯胺的化合物在增强光催化水处理过程中的潜力(Sun et al., 2005)。

安全和危害

“4-(3-Chlorophenyl)aniline” is considered hazardous. It has been associated with various hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

未来方向

The future directions for “4-(3-Chlorophenyl)aniline” and its derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthesis methods and the study of their mechanisms of action could also be areas of future research .

作用机制

Target of Action

The primary target of 4-(3-Chlorophenyl)aniline is histamine H1 receptors . These receptors are G protein-coupled receptors (GPCRs) with different physiological functions . They are distributed in endothelial cells, smooth muscle, adrenal medulla, heart, and the central nervous system . The antagonistic effect of histamine has become an important way to study anti-allergic drugs .

Mode of Action

4-(3-Chlorophenyl)aniline interacts with its targets, the H1 receptors, leading to a series of changes. Exogenous antigens can cause anaphylaxis, combine with antibody immunoglobulin on target cell mast cell nucleus and granulocyte, change the function of the target cell membrane, release histamine and other allergic media, and make histamine distribute in H1 receptor function of tissues and organs . After the activation of the H1 receptor, phosphatidase C is activated through G proteins, which promotes the increase in Ca2+ concentration, thereby increasing the vasodilation and capillary permeability, leading to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .

Biochemical Pathways

The affected biochemical pathway involves the decarboxylation of histidine catalyzed by enzymes to form histamine . Histamine is released under endogenous and exogenous stimulations and interacts with receptors . The activation of the H1 receptor leads to the activation of phosphatidase C through G proteins, which promotes the increase in Ca2+ concentration .

Result of Action

The result of the action of 4-(3-Chlorophenyl)aniline is the antagonistic effect on histamine, leading to increased vasodilation and capillary permeability, plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .

属性

IUPAC Name |

4-(3-chlorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRIDSFGNYBNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373898 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5748-36-7 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic Acid](/img/structure/B1597016.png)